6-Azauracil 6-Azauracil 6-azauracil is a 1,2,4-triazine compound having oxo-substituents at the 3- and 5-positions. It has a role as an antimetabolite. It is a member of 1,2,4-triazines and a nucleobase analogue.
Brand Name: Vulcanchem
CAS No.: 461-89-2
VCID: VC0520011
InChI: InChI=1S/C3H3N3O2/c7-2-1-4-6-3(8)5-2/h1H,(H2,5,6,7,8)
SMILES: C1=NNC(=O)NC1=O
Molecular Formula: C3H3N3O2
Molecular Weight: 113.08 g/mol

6-Azauracil

CAS No.: 461-89-2

Cat. No.: VC0520011

Molecular Formula: C3H3N3O2

Molecular Weight: 113.08 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

6-Azauracil - 461-89-2

Specification

CAS No. 461-89-2
Molecular Formula C3H3N3O2
Molecular Weight 113.08 g/mol
IUPAC Name 2H-1,2,4-triazine-3,5-dione
Standard InChI InChI=1S/C3H3N3O2/c7-2-1-4-6-3(8)5-2/h1H,(H2,5,6,7,8)
Standard InChI Key SSPYSWLZOPCOLO-UHFFFAOYSA-N
SMILES C1=NNC(=O)NC1=O
Canonical SMILES C1=NNC(=O)NC1=O
Appearance Solid powder
Melting Point 274.5 °C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Characteristics

6-Azauracil (CAS 461-89-2) is a 1,2,4-triazine derivative with oxo groups at positions 3 and 5. Its planar structure (Figure 1) facilitates interactions with enzymes involved in nucleotide metabolism . The compound’s IUPAC name is 2H-1,2,4-triazine-3,5-dione, and its SMILES notation is O=C1NN=CC(=O)N1\text{O=C1NN=CC(=O)N1} .

Table 1: Key Chemical Identifiers of 6-Azauracil

PropertyValue
Molecular Weight113.08 g/mol
Melting Point274–282°C
SolubilityPartly soluble in H2_2O, ethanol, DMSO, 1 M NH4_4OH (50 mg/mL)
pKa0.05
λmax\lambda_{\text{max}}258 nm (in 0.1 M HCl)
Extinction Coefficientε=5.2mM1cm1\varepsilon = 5.2 \, \text{mM}^{-1}\text{cm}^{-1}

Spectral Properties

Fluorescence spectroscopy studies reveal that 6-AU derivatives exhibit unique emission profiles, enabling rapid characterization of their optical properties. For instance, substitutions at the N-1 position enhance fluorescence intensity, making these derivatives valuable in photodynamic therapy and sensor development .

Mechanism of Action: Nucleotide Depletion and Transcriptional Modulation

Inhibition of Nucleotide Biosynthesis

6-AU disrupts purine and pyrimidine synthesis by competitively inhibiting orotidine-5'-monophosphate decarboxylase (OMPD) and inosine-5'-monophosphate dehydrogenase (IMPDH), enzymes critical for UTP and GTP production . This depletion alters nucleotide pools, impairing RNA and DNA synthesis in microorganisms like Saccharomyces cerevisiae and Lactobacillus bulgaricus .

Transcriptional Consequences

In S. cerevisiae, 6-AU exacerbates transcription elongation defects in mutants lacking RNA polymerase II (Pol II) subunits or elongation factors (e.g., SII). Wild-type cells treated with 6-AU show induced expression of the PUR5 gene (encoding IMPDH), while elongation-defective mutants fail to upregulate PUR5 or GAL1, linking nucleotide availability to transcriptional fidelity . Genome-wide screens in Schizosaccharomyces pombe identified 66 deletion mutants sensitive to 6-AU, including genes involved in chromatin remodeling (CLRC complex) and spindle pole body assembly .

Pharmacological and Antimicrobial Applications

Antitumor Activity

As a uracil analog, 6-AU exhibits antitumor properties by stalling DNA replication in rapidly dividing cells. Studies in the 1950s demonstrated its efficacy against murine leukemia models, though clinical use remains limited due to toxicity .

Thyroid Receptor Agonism

Structural modifications of 6-AU have yielded thyromimetics with 100-fold selectivity for thyroid receptor beta (TRβ) over TRα. X-ray crystallography reveals that the 6-azauracil moiety hydrogen-bonds with TRβ’s Ser277 and Asn331, enabling isoform-specific activation .

Antimicrobial Effects

6-AU inhibits growth in uracil-dependent microbes like Streptococcus faecalis and Lactobacillus casei by competing with uracil incorporation. Resistance emerges in S. faecalis populations lacking uracil, but co-administration with low uracil prevents resistance .

Synthetic Routes and Derivatives

Synthesis of 6-Azauracil

The original synthesis involves cyclization of thiourea derivatives, as described in The Journal of Organic Chemistry (1958) . Modern routes employ unsaturated alkylating agents (e.g., 4-bromobut-2-enyl diethyl phosphonate) to yield acyclonucleoside derivatives with propargyl groups at the N-3 position .

Phosphonate Derivatives

Phosphonate analogs, such as compounds 19 and 20, exhibit enhanced bioavailability. These derivatives are synthesized via alkylation of 6-AU with phosphonate-containing reagents under basic conditions (K2_2CO3_3/DMF) .

Genetic and Transcriptional Insights from Model Organisms

Yeast as a Model System

In S. cerevisiae, 6-AU sensitivity screens have identified critical genes in transcriptional elongation (e.g., SET2, encoding a histone methyltransferase). set2Δ mutants show impaired growth in 6-AU, linking histone modification to nucleotide stress responses .

Chromosome Segregation Defects

Fission yeast screens revealed that 6-AU-sensitive mutants are enriched for genes involved in chromosome segregation (e.g., mis6, sid4). This suggests nucleotide depletion exacerbates errors in mitotic spindle assembly .

Analytical Characterization Techniques

Fluorescence Spectroscopy

6-AU derivatives exhibit strong fluorescence emission at 400–450 nm when excited at 300 nm, enabling quantification in biological matrices. Substituents at the N-1 position shift emission maxima, providing structural insights .

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection (258 nm) is the gold standard for quantifying 6-AU in pharmacokinetic studies. Retention times typically range from 8–10 minutes under isocratic conditions .

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